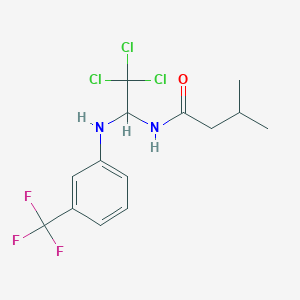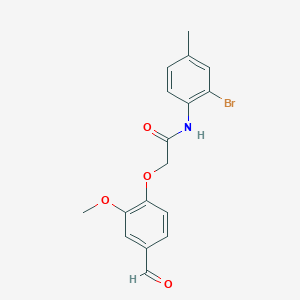
3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Méthyl-N-(2,2,2-trichloro-1-(3-trifluorométhyl-phénylamino)-éthyl)-butyramide est un composé organique synthétique. Les composés de cette nature sont souvent utilisés dans divers domaines tels que les produits pharmaceutiques, les produits agrochimiques et la science des matériaux en raison de leurs propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 3-Méthyl-N-(2,2,2-trichloro-1-(3-trifluorométhyl-phénylamino)-éthyl)-butyramide implique généralement plusieurs étapes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que la 3-trifluorométhyl-aniline, le 2,2,2-trichloroéthanol et l’acide 3-méthylbutyrique.
Étapes de réaction :
Méthodes de production industrielle
En milieu industriel, la production de ce composé impliquerait la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Méthyl-N-(2,2,2-trichloro-1-(3-trifluorométhyl-phénylamino)-éthyl)-butyramide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre.
Substitution : Agents halogénants comme le chlorure de thionyle pour la substitution électrophile.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans les dosages biochimiques ou comme sonde en biologie moléculaire.
Médecine : Pourrait être étudié pour ses propriétés pharmacologiques, telles que l’activité anti-inflammatoire ou antimicrobienne.
Industrie : Utilisé dans la production de produits chimiques ou de matériaux de spécialité présentant des propriétés uniques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du 3-Méthyl-N-(2,2,2-trichloro-1-(3-trifluorométhyl-phénylamino)-éthyl)-butyramide dépendrait de son application spécifique. En général, il pourrait interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par le biais d’interactions de liaison. Les voies impliquées pourraient inclure l’inhibition ou l’activation de processus biochimiques spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Méthyl-N-(2,2,2-trichloro-1-phénylamino-éthyl)-butyramide
- 3-Méthyl-N-(2,2,2-trichloro-1-(4-trifluorométhyl-phénylamino)-éthyl)-butyramide
Unicité
La présence du groupe trifluorométhyle dans le 3-Méthyl-N-(2,2,2-trichloro-1-(3-trifluorométhyl-phénylamino)-éthyl)-butyramide confère des propriétés chimiques uniques, telles qu’une lipophilie accrue et une stabilité métabolique, le distinguant de composés similaires.
Propriétés
Formule moléculaire |
C14H16Cl3F3N2O |
|---|---|
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]butanamide |
InChI |
InChI=1S/C14H16Cl3F3N2O/c1-8(2)6-11(23)22-12(13(15,16)17)21-10-5-3-4-9(7-10)14(18,19)20/h3-5,7-8,12,21H,6H2,1-2H3,(H,22,23) |
Clé InChI |
JKNHLUJQYJZEQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11990523.png)



![Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11990536.png)
![3-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11990539.png)
![2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990547.png)
![ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11990552.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990563.png)
![2-[(E)-{2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B11990576.png)
![2-[(1-Allyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B11990581.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990593.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11990608.png)
